molecular formula C15H15ClN2O3S B2432569 (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 897497-62-0

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2432569
CAS No.: 897497-62-0
M. Wt: 338.81
InChI Key: PODAFYHWDSDFSG-ICFOKQHNSA-N
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Description

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications

Chemosensors for Cyanide Anions

One of the compounds within the benzothiazole derivatives family, specifically the coumarin benzothiazole compounds, has been identified for its significant application as chemosensors for cyanide anions. These compounds, through a Michael addition reaction, exhibit a color change from yellow to colorless, and the green fluorescence is quenched completely. This characteristic can be observed with the naked eye, signifying its potential use in detecting cyanide ions in various environments (Wang et al., 2015).

Synthesis of Dihydrobenzo[d]dioxine Derivatives

Another significant application is seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. These are synthesized through a tandem oxidative aminocarbonylation-cyclization process from readily available materials. The reaction showcases a high degree of stereoselectivity, preferring or exclusively forming Z isomers. This process's potential applications span various fields, particularly pharmaceuticals and material sciences (Gabriele et al., 2006).

Antibacterial Agents

Benzothiazole derivatives are also prominent in the field of antibacterial research. Novel analogs of this derivative have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial prowess at non-cytotoxic concentrations, indicating their potential as effective antibacterial agents (Palkar et al., 2017).

Removal of Heavy Metals from Industrial Wastes

Benzothiazole derivatives have also been utilized in environmental applications, particularly in the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes. A novel magnetic nanoadsorbent synthesized from benzothiazole shows high adsorption capacity, stability, reusability, and easy synthesis and separation, making it a suitable adsorbent for practical removal of these ions from industrial wastes (Zargoosh et al., 2015).

Serotonin-3 Receptor Antagonists

In the field of neurology and pharmacology, benzothiazole derivatives have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. Some of these derivatives have shown potent antagonistic activity, indicating their potential use in treating conditions associated with 5-HT3 receptors (Kuroita et al., 2010).

Properties

IUPAC Name

N-(6-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODAFYHWDSDFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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